Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester is an organic compound belonging to the ester class. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular ester is derived from benzoic acid and is characterized by the presence of a hydroxypropenyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5COOH+CH3OH→C6H5COOCH3+H2O
This reaction is reversible and requires a strong acid catalyst such as sulfuric acid to drive it to completion .
Industrial Production Methods
Industrial production of this ester often employs the Fischer-Speier esterification method, which involves heating benzoic acid and methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure maximum yield .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used.
Major Products
Hydrolysis: Benzoic acid and methanol.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations due to its ester functionality.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The hydroxypropenyl group may also play a role in its biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, methyl ester: Similar structure but lacks the hydroxypropenyl group.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of the hydroxypropenyl group.
Uniqueness
The presence of the hydroxypropenyl group in benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester makes it unique compared to other benzoic acid esters. This functional group can impart different chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Overview
Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester, also known as methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate, is an organic compound classified as an ester. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and medicinal applications. The presence of the hydroxypropenyl group distinguishes it from other benzoic acid derivatives, potentially imparting unique biological properties.
Property | Value |
---|---|
CAS Number | 117390-08-6 |
Molecular Formula | C₁₁H₁₂O₃ |
Molecular Weight | 192.21 g/mol |
IUPAC Name | Methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate |
InChI Key | PSCVJQSMSDQKBF-NSCUHMNNSA-N |
Antimicrobial Properties
Research indicates that benzoic acid derivatives often exhibit antimicrobial activity. Specifically, methyl 4-(3-hydroxy-1-propen-1-yl)benzoate has been studied for its potential efficacy against various microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial growth .
Medicinal Applications
The compound is being investigated for its potential use in drug formulations due to its ester functionality. Esters are known to enhance the solubility and bioavailability of drugs. Preliminary studies suggest that this compound may serve as a lead structure for developing new therapeutic agents, particularly in the treatment of infections caused by resistant strains of bacteria .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various benzoic acid derivatives, including methyl 4-(3-hydroxy-1-propen-1-yl)benzoate. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The results indicated that the hydroxypropenyl group plays a crucial role in enhancing the antimicrobial activity compared to other benzoic acid esters .
Application in Drug Formulation
In a pharmacological study aimed at developing new antimicrobial agents, methyl 4-(3-hydroxy-1-propen-1-yl)benzoate was incorporated into a formulation tested against multi-drug resistant pathogens. The formulation exhibited enhanced activity compared to traditional antibiotics, suggesting that this compound could contribute to novel therapeutic strategies in combating resistant infections .
The biological activity of this compound can be attributed to its structural components:
- Ester Group : Facilitates hydrolysis to release benzoic acid, which can interact with cellular targets.
- Hydroxypropenyl Group : May interact with specific enzymes or receptors involved in microbial metabolism or inflammation pathways .
Comparison with Similar Compounds
The unique structure of methyl 4-(3-hydroxy-1-propen-1-yl)benzoate allows for comparison with other benzoic acid esters:
Compound Name | Structure Feature | Antimicrobial Activity |
---|---|---|
Benzoic Acid, Methyl Ester | Lacks hydroxypropenyl group | Moderate |
Benzoic Acid, 4-Methyl-, Methyl Ester | Contains a methyl group instead | Low |
Benzoic Acid, 4-(3-Hydroxypropyl)-Methyl Ester | Hydroxypropenyl group enhances activity | High |
Properties
CAS No. |
117390-08-6 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+ |
InChI Key |
PSCVJQSMSDQKBF-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/CO |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.